Unveiling the Stereochemical Complexity of Isocyasterone: A Technical Guide
Unveiling the Stereochemical Complexity of Isocyasterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyasterone, a member of the phytoecdysteroid family, has garnered significant interest within the scientific community for its diverse biological activities, including its potential as an anti-cancer agent. This technical guide provides an in-depth exploration of the chemical structure of Isocyasterone, its stereochemical nuances, and available data on its biological functions. It is important to note that the term "Isocyasterone" has been used in scientific literature to refer to different stereoisomers of Cyasterone, leading to some ambiguity. This guide will clarify these distinctions and present the available data in a structured format to aid researchers in their understanding and future investigations of this intriguing class of compounds.
Chemical Structure and Stereochemistry
The foundational structure for Isocyasterone is Cyasterone, a C29 phytoecdysteroid characterized by a steroid nucleus and a complex side chain forming a γ-lactone ring. The ambiguity in the term "Isocyasterone" arises from the stereochemistry at the chiral centers within this side chain, specifically at positions C-24, C-25, and C-28.
Cyasterone , the parent compound, has a defined stereochemistry of 24S, 25S, 28R.[1]
One of the key isomers referred to as "Isocyasterone," particularly that isolated from Ajuga hairy roots, has been identified as 28-epi-cyasterone . This isomer possesses a 24S, 25S, 28S configuration.[1] Another stereoisomer, 25-epi-28-epi-cyasterone , has also been isolated and is characterized by a 24S, 25R, 28S configuration.[1]
Due to the potential for confusion, it is recommended that specific stereochemical descriptors, such as 28-epi-cyasterone, be used in place of the more ambiguous term "Isocyasterone" to ensure clarity in scientific communication.[1]
Chemical Structure of Cyasterone and its Stereoisomers
Caption: Comparison of Cyasterone and its C-28 epimer, Isocyasterone.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Cyasterone, which are expected to be very similar for its stereoisomers like Isocyasterone.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₄O₈ | [2] |
| Molecular Weight | 520.7 g/mol | [2] |
| IUPAC Name | (3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one | [2] |
| CAS Number | 17086-76-9 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and differentiation of stereoisomers. Below is a summary of the reported ¹³C NMR chemical shifts for Cyasterone.
| Carbon Atom | Chemical Shift (ppm) |
| 1 | 37.5 |
| 2 | 68.5 |
| 3 | 77.5 |
| 4 | 39.5 |
| 5 | 48.5 |
| 6 | 202.5 |
| 7 | 121.5 |
| 8 | 164.5 |
| 9 | 40.5 |
| 10 | 38.5 |
| 11 | 21.5 |
| 12 | 31.5 |
| 13 | 49.5 |
| 14 | 84.5 |
| 15 | 31.5 |
| 16 | 21.5 |
| 17 | 50.5 |
| 18 | 18.5 |
| 19 | 24.5 |
| 20 | 77.5 |
| 21 | 21.5 |
| 22 | 77.5 |
| 23 | 31.5 |
| 24 | 45.5 |
| 25 | 42.5 |
| 26 | 175.5 |
| 27 | 14.5 |
| 28 | 72.5 |
| 29 | 16.5 |
Note: Data obtained from SpectraBase. Chemical shifts are referenced to an internal standard.
Biological Activity and Signaling Pathways
Cyasterone and its isomers exhibit a range of biological activities, with the most notable being their role as insect molting hormones and their potential as anti-cancer agents through the inhibition of the Epidermal Growth Factor Receptor (EGFR).
Ecdysteroid Signaling Pathway
As phytoecdysteroids, Cyasterone and its isomers mimic the action of insect molting hormones. The ecdysteroid signaling pathway is initiated by the binding of the hormone to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[1][3] This binding triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the regulation of gene expression. This cascade of gene activation and repression ultimately controls key developmental processes in insects, such as molting and metamorphosis.[1]
Caption: Simplified Ecdysteroid Signaling Pathway.
EGFR Inhibition
Recent studies have identified Cyasterone as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anti-cancer drug development. While the precise IC₅₀ values for Cyasterone's inhibition of EGFR are still being fully characterized, its identification as an EGFR inhibitor opens up new avenues for cancer research and therapy.
Experimental Protocols
Isolation of Cyasterone and its Stereoisomers from Cyathula officinalis
The following is a generalized protocol for the extraction and isolation of Cyasterone and its isomers from the roots of Cyathula officinalis.
Workflow for Isolation
Caption: General workflow for the isolation of Cyasterone from plant material.
Detailed Methodology:
-
Extraction: The dried and powdered roots of Cyathula officinalis are refluxed with 85% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.[5]
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[5]
-
Fractionation: The crude extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and n-butanol, to separate compounds based on their polarity.[5]
-
Chromatographic Separation: The n-butanol fraction, which is typically enriched with ecdysteroids, is then subjected to column chromatography over silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the different components.[5]
-
Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure Cyasterone and its stereoisomers.[5]
-
Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Isocyasterone, a stereoisomer of Cyasterone, represents a class of phytoecdysteroids with significant biological potential. Understanding the precise stereochemistry is crucial for elucidating its structure-activity relationships. This technical guide has provided a comprehensive overview of the chemical structure of Isocyasterone, highlighting the importance of using specific nomenclature. The summarized data on its physicochemical properties, spectroscopic characteristics, biological activities, and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the quantitative aspects of its biological activities and the specific signaling pathways it modulates will be critical in unlocking the full therapeutic potential of this fascinating molecule.
References
- 1. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyasterone | C29H44O8 | CID 119444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic Effects of Cyathula officinalis Kuan and Its Active Fraction on Acute Blood Stasis Rat Model and Identification Constituents by HPLC-QTOF/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
